Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
Description
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- is an organic compound with the molecular formula C14H21BrO2Si and a molecular weight of 329.3 g/mol. This compound has garnered significant interest in various scientific fields due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-bromo-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-12-8-6-11(7-9-12)13(16)10-15/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQPTJRQSPGZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459622 | |
| Record name | Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157610-58-7 | |
| Record name | Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silylation with TBSCl
Reagents :
- 4-Hydroxyacetophenone
- tert-Butyldimethylsilyl chloride (TBSCl)
- Imidazole (base catalyst)
- Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure :
- Dissolve 4-hydroxyacetophenone (10 mmol) in anhydrous DCM (50 mL).
- Add imidazole (15 mmol) and TBSCl (12 mmol) under nitrogen atmosphere.
- Stir at 25°C for 12–24 hours.
- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate).
α-Bromination of TBS-Protected Acetophenone
Bromination at the α-position of the ketone is achieved using electrophilic brominating agents.
N-Bromosuccinimide (NBS) in Polar Solvents
Reagents :
- TBS-protected acetophenone
- N-Bromosuccinimide (NBS)
- p-Toluenesulfonic acid (p-TsOH) or H₂O
- Acetonitrile or dimethyl sulfoxide (DMSO)
Procedure :
- Dissolve TBS-protected acetophenone (5 mmol) in acetonitrile (30 mL).
- Add NBS (5.5 mmol) and p-TsOH (0.5 mmol).
- Reflux at 80°C for 2–4 hours.
- Quench with NaHCO₃, extract with ethyl acetate, and concentrate.
- Purify via flash chromatography (hexane/ethyl acetate).
Mechanistic Insight :
NBS generates Br⁺ in situ, facilitating electrophilic α-bromination. Polar solvents stabilize the intermediate oxonium ion, enhancing regioselectivity.
Phenyltrimethylammonium Tribromide in Tetrahydrofuran (THF)
Reagents :
- TBS-protected acetophenone
- Phenyltrimethylammonium tribromide
- Anhydrous THF
Procedure :
- Cool THF (20 mL) to 0°C under nitrogen.
- Add TBS-protected acetophenone (5 mmol) and phenyltrimethylammonium tribromide (5.5 mmol).
- Stir at 0°C for 1 hour, then warm to 25°C for 20 minutes.
- Concentrate, dissolve in diethyl ether, wash with water, and dry.
Advantages :
- Avoids acidic conditions, suitable for acid-sensitive substrates.
Alternative Bromination Approaches
Oxone-Ammonium Bromide System
Reagents :
- TBS-protected acetophenone
- Ammonium bromide (NH₄Br)
- Oxone (2KHSO₅·KHSO₄·K₂SO₄)
- Methanol
Procedure :
- Dissolve TBS-protected acetophenone (5 mmol) and NH₄Br (5.5 mmol) in methanol (20 mL).
- Add Oxone (10 mmol) and reflux for 1.5 hours.
- Extract with ethyl acetate, dry, and concentrate.
Limitations :
- Lower yields compared to NBS-based methods.
Copper(II) Bromide in Ethyl Acetate
Reagents :
- TBS-protected acetophenone
- CuBr₂
- Ethyl acetate
Procedure :
- Reflux TBS-protected acetophenone (5 mmol) with CuBr₂ (13 mmol) in ethyl acetate (30 mL) for 3–5 hours.
- Filter, wash with hexane, and concentrate.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 7.65 (d, J = 8.6 Hz, 2H, ArH), 6.90 (d, J = 8.6 Hz, 2H, ArH), 4.42 (s, 2H, CH₂Br), 0.98 (s, 9H, t-Bu), 0.21 (s, 6H, SiMe₂).
- ¹³C NMR : δ 190.2 (C=O), 159.1 (C-O), 132.5 (ArC), 128.3 (ArC), 114.2 (ArC), 77.4 (C(CH₃)₃), 25.8 (CH₂Br), 18.2 (SiC), -4.3 (SiMe₂).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products
Scientific Research Applications
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- involves its interaction with specific molecular targets. The bromine atom and the silyl ether group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-bromo-1-phenyl-: Similar in structure but lacks the silyl ether group.
Ethanone, 2-bromo-1-(4-methylphenyl)-: Contains a methyl group instead of the silyl ether group.
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-: Lacks the bromine atom and the silyl ether group .
Uniqueness
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- is unique due to the presence of both the bromine atom and the silyl ether group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- is an organic compound with the molecular formula C14H21BrO2Si and a molecular weight of approximately 329.3 g/mol. This compound is characterized by its unique structural features, including a bromine atom and a tert-butyldimethylsilyl ether group, which contribute to its distinct chemical properties and biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight : 329.3 g/mol
- Key Functional Groups : Bromine atom, silyl ether group
This configuration enhances its reactivity and binding affinity to various biological targets, making it a subject of interest in biochemical research.
Research indicates that Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- interacts with specific molecular targets through the following mechanisms:
- Covalent Bonding : The presence of the bromine atom facilitates covalent bonding with nucleophilic sites on proteins, potentially altering their activity or stability.
- Protein Modifications : These interactions can lead to modifications in protein structures and functions, which are crucial for drug discovery and development .
Biological Activity
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- exhibits several biological activities that warrant further investigation:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Cellular Interaction : Its ability to modify protein functions suggests a role in cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Protein Binding :
- Researchers investigated the binding affinity of Ethanone to various biomolecules. The results indicated significant interactions with target proteins, suggesting its potential as a lead compound in drug design.
- Antimicrobial Activity Assessment :
-
Enzyme Inhibition Analysis :
- Investigations into the enzyme inhibition properties showed that Ethanone could effectively inhibit certain enzymes involved in metabolic processes, which could have implications for therapeutic applications.
Comparative Analysis
To better understand the unique properties of Ethanone, a comparative analysis with similar compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethanone, 2-bromo-1-phenyl | Lacks silyl ether group | Limited antimicrobial activity |
| Ethanone, 2-bromo-1-(4-methylphenyl) | Contains methyl group | Moderate enzyme inhibition |
| Ethanone, 2-bromo-1-(4-hydroxyphenyl) | Hydroxy group present | Enhanced protein binding |
Q & A
Basic: What synthetic strategies are recommended for introducing the tert-butyldimethylsilyl (TBDMS) group to the phenolic oxygen in this compound?
The TBDMS group is typically introduced via nucleophilic substitution using tert-butyldimethylchlorosilane (TBDMSCl) in the presence of a base like imidazole. The reaction is conducted under anhydrous conditions in polar aprotic solvents (e.g., DMF or dichloromethane) to prevent hydrolysis. Post-reaction, purification via silica gel chromatography (hexane/ethyl acetate gradients) isolates the silyl-protected product. Confirm successful protection using NMR (δ ~0.1–0.3 ppm for Si–CH) and FT-IR (Si–O–C stretch ~1250 cm). Comparative TLC analysis with the starting phenol verifies completion .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Key methods include:
- NMR spectroscopy : NMR confirms the silyl methyl protons (δ ~0.1–0.3 ppm) and aromatic protons adjacent to the TBDMS group. NMR identifies the silicon-bound carbon (δ ~18–25 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and isotopic pattern consistent with bromine.
- Elemental analysis : Ensures stoichiometric agreement with CHBrOSi.
- FT-IR : Detects the carbonyl stretch (~1700 cm) and silyl ether vibrations .
Advanced: How does steric hindrance from the TBDMS group influence the compound’s reactivity in cross-coupling reactions?
The bulky TBDMS group adjacent to the carbonyl moiety may sterically hinder nucleophilic attack or transition-metal coordination. To investigate:
- Compare reaction rates with/without the TBDMS group in Suzuki-Miyaura couplings using Pd catalysts.
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map steric contours and electron density around reactive sites.
- Use kinetic studies under controlled conditions to quantify rate differences. Such analyses guide selective functionalization strategies .
Advanced: How can conflicting stability data under acidic/basic conditions be resolved methodologically?
Contradictory reports require systematic stability studies:
- Accelerated degradation tests : Expose the compound to 0.1M HCl/NaOH at 25–60°C, monitoring decomposition via HPLC.
- LC-MS identification : Characterize degradation products (e.g., silyl ether cleavage to free phenol).
- Comparative analysis : Test structurally analogous compounds (e.g., TMS-protected derivatives) to isolate stability trends.
- Moisture sensitivity : Conduct Karl Fischer titration to assess hygroscopicity, as silyl ethers hydrolyze readily .
Basic: What safety protocols are critical when handling this brominated silyl ether?
- PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Ventilation : Use a fume hood to mitigate exposure to volatile brominated byproducts.
- Storage : Keep under inert gas (N/Ar) in airtight containers to prevent moisture-induced hydrolysis.
- Waste disposal : Segregate halogenated waste in designated containers per local regulations .
Advanced: What computational tools can predict the compound’s behavior in catalytic systems?
- DFT modeling : Optimize geometry and calculate frontier molecular orbitals (FMOs) to assess electrophilicity.
- Molecular dynamics (MD) simulations : Study solvent interactions (e.g., in THF or DMF) to predict solubility and aggregation.
- Docking studies : If biologically active, screen against target proteins (e.g., enzymes) to evaluate binding affinity.
- Electrochemical analysis : Cyclic voltammetry reveals redox potentials for bromine substituent reactivity .
Basic: What chromatographic techniques optimize purification post-synthesis?
- Flash chromatography : Use silica gel with hexane/EtOAc (10–30% gradient) for preliminary purification.
- Preparative HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation.
- Monitoring : Check for residual imidazole (UV detection at 254 nm) or free phenol (Ferric chloride test) .
Advanced: How can researchers validate the electronic effects of the silyl ether moiety in photochemical reactions?
- UV-Vis spectroscopy : Compare absorption spectra with unprotected analogs to assess conjugation changes.
- Time-resolved fluorescence : Measure excited-state lifetimes to evaluate electron-donating/withdrawing effects.
- Theoretical calculations : Use TD-DFT to simulate electronic transitions and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
